Islandic acid

Description

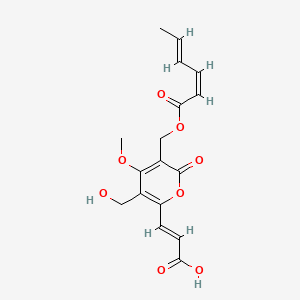

Structure

2D Structure

3D Structure

Properties

CAS No. |

81827-56-7 |

|---|---|

Molecular Formula |

C17H18O8 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

(E)-3-[5-[[(2Z,4E)-hexa-2,4-dienoyl]oxymethyl]-3-(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C17H18O8/c1-3-4-5-6-15(21)24-10-12-16(23-2)11(9-18)13(25-17(12)22)7-8-14(19)20/h3-8,18H,9-10H2,1-2H3,(H,19,20)/b4-3+,6-5-,8-7+ |

InChI Key |

OUBRQRPPZKZTIX-GFCVGDSUSA-N |

SMILES |

CC=CC=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)O)CO)OC |

Isomeric SMILES |

C/C=C/C=C\C(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)O)CO)OC |

Canonical SMILES |

CC=CC=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)O)CO)OC |

Synonyms |

islandic acid |

Origin of Product |

United States |

Structural Elucidation and Chemoinformatics

Methodologies for Structural Determination

The structural framework of Islandic acid was primarily elucidated using a suite of powerful analytical methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been instrumental in deciphering the connectivity of atoms within the this compound molecule. researchgate.netmdpi.com One-dimensional and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, allow for the assignment of protons and carbons and reveal through-bond correlations, which are essential for piecing together the molecular skeleton. mdpi.comislandscholar.ca The application of ¹³C–{¹H} long-range selective proton decoupling experiments on its methyl ester was a key technique in establishing its structure. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of a compound, enabling the determination of its elemental composition. mdpi.commdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further clues about the molecule's substructures by showing how it breaks apart under specific conditions. mdpi.com

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.org While challenging for some natural products, obtaining a crystal structure of this compound or a suitable derivative would offer unambiguous proof of its atomic arrangement and stereochemistry. glenresearch.comwordpress.com

Detailed Structural Features

This compound possesses a distinct architecture characterized by three key functional components:

Pyrone Ring System: At its core, this compound features a substituted α-pyrone ring. This six-membered heterocyclic lactone is a common motif in many bioactive natural products. tandfonline.com

Dienoic Acid Backbone: Attached to the pyrone ring is a dienoic acid side chain. A notable feature of this backbone is the presence of an EZ diene configuration, which contributes to its specific three-dimensional shape and potential reactivity. rsc.orgrsc.org

Bromoacetyl Group: The presence of a bromoacetyl group is a less common feature in natural products and adds to the chemical uniqueness of this compound.

Stereochemical Characterization

The stereochemistry of this compound, particularly the configuration of the double bonds in the hexadienoic acid portion, is a critical aspect of its structure. The specific arrangement is described as (z,e,e), which is crucial for its biological activity. ontosight.ai The determination of the absolute configuration of chiral centers within the molecule often requires advanced techniques such as modified Mosher's method or single-crystal X-ray diffraction of a suitable derivative. researchgate.net

Computational Chemical Characterization

Below is a table of predicted chemoinformatic properties for a representative tetraketide pyrone structure, illustrating the types of data generated through computational chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | PubChem |

| Molecular Weight | 226.23 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 226.084124 g/mol | PubChem |

| Topological Polar Surface Area | 84.9 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 335 | PubChem |

This data is for a representative tetraketide pyrone and may not exactly match that of this compound.

Comparative Analysis with Related Tetraketide Pyrones

This compound belongs to a larger family of fungal metabolites known as tetraketide pyrones. rsc.org Comparing its structure to related compounds highlights both common biosynthetic pathways and unique structural modifications. uni-hannover.de

Multiforisins: This group of compounds, such as multiforisin A and I, also contains a pyrone ring. rsc.orgnih.gov However, they typically differ in the substitution pattern on the ring and the nature of the side chain. For instance, multiforisins often possess hydroxymethyl or acetoxymethyl groups at different positions on the pyrone ring. pharm.or.jp

Allantopyrone A: A potent cytotoxin, allantopyrone A shares the α-pyrone core with this compound. rsc.orgnih.gov It is distinguished by the presence of two α,β-unsaturated carbonyl moieties, which are key to its biological activity. mdpi.comresearchgate.net

Rosellisin: This antibacterial compound is another related tetraketide pyrone. rsc.org It is known to be derived from four acetate (B1210297) units, similar to the presumed biosynthetic origin of this compound. rsc.org Rosellisin's structure is closely related to the methyl ester of this compound-II. jst.go.jp

The structural variations among these compounds, often arising from different enzymatic processing in their respective fungal producers, lead to a diverse range of biological activities.

Biosynthesis of Islandic Acid

Polyketide Biosynthetic Pathway Derivations

The biosynthesis of islandic acid is derived from the polyketide pathway, a major route for the production of diverse secondary metabolites in fungi, bacteria, and plants. wikipedia.orgwikipedia.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgtandfonline.com The process is analogous to fatty acid synthesis, involving the sequential condensation of simple carboxylic acid units. wikipedia.orgwikipedia.org

The core structure of this compound, a tetraketide pyrone, is assembled from four acetate (B1210297) units, which are supplied in the form of acetyl-CoA as a starter unit and malonyl-CoA as extender units. wikipedia.orgrsc.org The PKS catalyzes a series of decarboxylative Claisen-like condensation reactions, where a malonyl-CoA extender unit is decarboxylated and added to the growing polyketide chain. wikipedia.org This step-by-step assembly results in a linear poly-β-keto intermediate, which then undergoes cyclization and further modifications to yield the final pyrone structure. tandfonline.com this compound is part of a broader class of fungal tetraketide pyrones, which includes related compounds like allantopyrone A and rosellisin, all likely originating from similar polyketide assembly lines. rsc.orgrsc.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for producing a specific secondary metabolite are typically located together in the genome, forming a biosynthetic gene cluster (BGC). core.ac.uk Advances in genome sequencing and the development of bioinformatics tools, such as antiSMASH and GATOR-GC, have become essential for identifying and characterizing these clusters. oup.comnih.govoup.com BGCs are often found within "genomic islands," which are sections of the genome that appear to have been acquired through horizontal gene transfer. oup.comasm.org

The BGC for this compound, designated as the ila cluster, has been identified in fungi like Penicillium islandicum. rsc.orgrsc.org Research into the biosynthesis of related pyrones in fungi such as Hypomontagnella monticulosa has also shed light on the genetic basis for this class of compounds. rsc.orguni-hannover.de Bioinformatic analysis of fungal genomes allows for the identification of putative PKS genes and associated tailoring enzymes that constitute the ila BGC. uni-hannover.de Characterization of this cluster is the first step toward understanding the specific enzymatic reactions that build the this compound molecule and enables further study through genetic engineering. rsc.orgsci-hub.se

Elucidation of Key Enzymatic Transformations and Intermediates

Once the polyketide backbone is assembled, it undergoes a series of modifications by tailoring enzymes to produce the final, biologically active molecule. nih.gov These transformations include oxidations, reductions, and acylations, which introduce functional and stereochemical diversity. core.ac.uknih.gov

Polyketide synthases are the central "backbone" enzymes in the biosynthesis of this compound. tandfonline.comcore.ac.uk PKSs are classified into three main types (I, II, and III), with Type I PKSs being large, modular proteins common in fungi. wikipedia.orgacs.org These enzymes contain multiple domains, each with a specific catalytic function. wikipedia.orgtandfonline.com The minimal domains required for polyketide chain elongation are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. wikipedia.org

The PKS identified in the this compound (ila) BGC, named IlaPKS2, is notable for possessing a rare C-terminal carnitine acyl transferase (cAT) domain. rsc.org While the precise function of this domain in this compound biosynthesis is still under investigation, in other fungal PKS systems, cAT domains have been shown to transfer the completed polyketide to a polyol. rsc.org The PKS is responsible for assembling the initial tetraketide chain from acetate precursors, which is then released for further processing. wikipedia.orgrsc.org

Tailoring enzymes are crucial for converting the initial polyketide intermediate into the final structure of this compound. nih.gov These enzymes can be broadly categorized as oxidative and non-oxidative. nih.gov

Oxygenases : These enzymes, often dependent on O2, introduce hydroxyl groups or epoxides onto the polyketide scaffold. nih.gov In the biosynthesis of this compound, a key modification is the oxygenation at the C-8 position. rsc.orgrsc.org Studies involving heterologous expression have suggested that this step may be performed unreliably by a native enzyme from the expression host (Aspergillus oryzae) rather than an enzyme encoded within the ila BGC itself. rsc.orgrsc.org It is also possible that an oxygenase not encoded by the ila BGC is responsible for the 8-oxygenation in the native producer. rsc.org

Reductases : These enzymes catalyze the reduction of keto groups to hydroxyl groups. nih.gov The ila BGC contains a putative short-chain dehydrogenase/reductase (SDR) gene (ilaSDR-R8), which was hypothesized to oxidize a hydroxylated intermediate to the final carboxylic acid found in this compound, although experiments have not yet confirmed this function. rsc.orgrsc.org

Transferases : These enzymes transfer functional groups, such as acyl or glycosyl units, to the molecule. nih.gov The aforementioned carnitine acyl transferase (cAT) domain on the PKS is an example of a specialized transferase. rsc.org

Genetic Engineering and Heterologous Expression Studies for Biosynthesis

To study and produce fungal metabolites like this compound, researchers often turn to genetic engineering and heterologous expression. sci-hub.se This involves transferring the entire BGC from its native, often difficult-to-culture organism, into a well-characterized and genetically tractable "workhorse" fungal host, such as Aspergillus oryzae. rsc.orgresearchgate.net This "total biosynthesis" approach not only helps to elucidate the biosynthetic pathway but also offers a potential platform for producing these compounds in higher quantities than in the native organism. rsc.orgrsc.org

Heterologous expression of genes from the ila BGC has been attempted in A. oryzae. uni-hannover.de While expression of genes from related pathways, like the one for multiforisin, successfully yielded high titers of those compounds and various intermediates, the production of this compound has proven more challenging. rsc.orgrsc.org These studies involve cloning intron-free versions of the biosynthetic genes into expression vectors, transforming them into the host, and analyzing the resulting metabolites. rsc.org

The reconstitution of biosynthetic pathways in heterologous hosts is frequently met with significant challenges. researchgate.net A primary strategy to overcome these is the de novo synthesis of BGCs with optimized codon usage for the expression host, which can improve protein expression levels. sci-hub.se

In the case of this compound, several key challenges have been identified through heterologous expression experiments:

Failed Production : Despite the successful expression of the ila BGC genes in A. oryzae, the production of this compound was not achieved. uni-hannover.de Attempts to redirect the pathway of the related compound multiforisin towards this compound intermediates by adding genes from the ila cluster were also unsuccessful. rsc.org

Unreliable Enzymatic Steps : The crucial C-8 oxygenation step required for this compound was found to be performed unreliably by a native enzyme in the A. oryzae host, leading to the formation of shunt metabolites instead of the desired product. rsc.org This highlights a common problem where the heterologous host may lack the specific enzymatic machinery or precursors required for the pathway to function correctly. rsc.orgrsc.org

Pathway Crosstalk and Intermediate Recognition : The PKS and other enzymes in a biosynthetic pathway must correctly recognize and process specific intermediates. The failure to redirect the multiforisin pathway suggests that the enzymes from the ila cluster may not have recognized the intermediates produced by the multiforisin PKS. rsc.org

These challenges underscore the complexity of transferring intricate biosynthetic machinery between organisms and the need for further research to understand the specific requirements of each enzymatic step.

Analytical Methodologies for Islandic Acid

Extraction and Purification Strategies from Fungal Cultures

The initial and critical phase in the analysis of metabolites from P. islandicum is their effective extraction from the fungal culture and subsequent purification to remove interfering substances.

Fungal Cultivation: Penicillium islandicum is typically cultivated on either solid substrates or in liquid media. Solid-state fermentation often uses food grains like rice, which mimics the natural environment where the fungus is a contaminant. asm.org Liquid cultures, such as Czapek-Dox medium, are also widely used for producing these metabolites under controlled laboratory conditions. acs.org

Extraction: Following cultivation, the fungal biomass (mycelium) and the culture medium are harvested. The extraction of metabolites is most commonly achieved using organic solvents.

Solvent Selection: Acetone (B3395972) is frequently used to extract the metabolites from the mycelial mass. asm.org Other effective solvents include methanol (B129727), often in an aqueous mixture (e.g., methanol/water), which is a common choice for extracting a broad range of mycotoxins. psu.edu

Procedure: The fungal material is typically soaked or blended with the chosen solvent. The resulting mixture is then filtered to separate the liquid extract from the solid fungal debris. This process is often repeated multiple times to ensure maximum recovery of the target compounds. The combined extracts are then concentrated under reduced pressure to yield a crude extract. asm.orgacs.org

Purification: The crude extract contains a complex mixture of compounds. Purification is essential to isolate the specific toxins of interest.

Liquid-Liquid Partitioning: The concentrated extract can be partitioned with an immiscible solvent like petroleum ether to remove nonpolar impurities such as lipids. asm.org

Column Chromatography: This is a key purification step. Adsorbents like activated charcoal or Sephadex LH-20 are used. For instance, a crude acetone extract can be passed through a charcoal column to separate pigments. asm.org Sephadex LH-20 column chromatography is particularly effective for the large-scale isolation of anthraquinonoids like luteoskyrin (B1675522) and rugulosin. acs.org Fractions are collected and monitored for the presence of the target compounds.

The table below summarizes common strategies for extraction and purification.

| Step | Technique | Description | Key Compounds Targeted |

| Cultivation | Solid-State or Liquid Culture | Growth of P. islandicum on substrates like rice or in Czapek-Dox broth. | Luteoskyrin, Rugulosin, Cyclochlorotine |

| Extraction | Solvent Extraction | Use of solvents like acetone or methanol/water to extract metabolites from fungal biomass. | Broad range of mycotoxins |

| Purification | Liquid-Liquid Partitioning | Removal of lipids and nonpolar impurities using solvents like petroleum ether. | Polar mycotoxins |

| Purification | Column Chromatography | Separation of individual compounds using adsorbents like Sephadex LH-20 or charcoal. | Luteoskyrin, Rugulosin |

Chromatographic Techniques for Detection and Quantification (e.g., HPLC, GC-MS)

Chromatography is the cornerstone for separating, detecting, and quantifying the complex mixture of metabolites produced by P. islandicum.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of Penicillium mycotoxins due to its high resolution and sensitivity. psu.edu

Detection: A Diode Array Detector (DAD) or a UV detector is commonly employed, as many of the anthraquinone (B42736) pigments, such as luteoskyrin, have strong UV absorbance. acs.org Coupling HPLC with mass spectrometry (HPLC-MS/MS) provides even greater specificity and sensitivity, allowing for the detection of a wide range of metabolites simultaneously, even at very low concentrations. nih.govmdpi.comnih.gov

Methodology: Reversed-phase columns (e.g., C18) are typically used. The mobile phase often consists of a gradient mixture of an aqueous solution (like water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the analysis of larger, non-volatile mycotoxins like anthraquinonoids and peptides, GC-MS can be used for identifying more volatile secondary metabolites that may be present in fungal extracts. researchgate.net The technique requires that analytes be volatile and thermally stable, which often necessitates a derivatization step for polar compounds.

The following table outlines typical HPLC parameters for the analysis of Penicillium metabolites.

| Parameter | Typical Setting | Purpose |

| Technique | HPLC-DAD or HPLC-MS/MS | Separation, quantification, and identification. |

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with formic acid) | Elution of compounds from the column. |

| Detection | DAD (e.g., 254 nm) or MS/MS | Detection and structural confirmation. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of separation. |

Spectroscopic Approaches for Identification and Purity Assessment

Spectroscopy plays an indispensable role in the definitive identification of isolated compounds and the assessment of their purity.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for the initial characterization of anthraquinonoid pigments like luteoskyrin and rugulosin, which exhibit characteristic absorption maxima in the UV-visible range. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the complete structural elucidation of novel or known metabolites. NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. acs.orgiupac.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. Tandem MS (MS/MS) experiments are used to fragment the molecule, providing structural information that aids in its identification. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule (e.g., hydroxyl, carbonyl groups), which is a key component in the structural characterization of mycotoxins. cabidigitallibrary.org

Key spectroscopic data for major P. islandicum toxins are summarized below.

| Compound | Technique | Key Data/Observations | Reference |

| Luteoskyrin | ¹H NMR (in d6-DMSO) | Shows characteristic signals for aromatic protons and methyl groups. iupac.org | iupac.org |

| Rugulosin | ¹H NMR (in d6-DMSO) | Spectrum is distinct from luteoskyrin, allowing differentiation. iupac.org | iupac.org |

| Luteoskyrin/Rugulosin | Mass Spectrometry | Provides molecular weight and fragmentation patterns for structural confirmation. acs.org | acs.org |

| Cyclochlorotine | UV Spectroscopy | Used to monitor fractions during purification and for quantification. asm.org | asm.org |

Advanced Analytical Techniques for Metabolomics Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. This approach is increasingly applied to fungal analysis to discover the full chemical potential of a species. nih.gov

Untargeted Metabolomics: This strategy uses high-resolution techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) to generate a comprehensive profile of all detectable metabolites in a fungal extract. mdpi.com This approach allows for the discovery of novel compounds without prior knowledge of their existence.

Molecular Networking: This is a powerful bioinformatics tool used to process and visualize complex metabolomics data. It groups compounds with similar MS/MS fragmentation patterns into clusters, which often represent structurally related molecules. This facilitates the rapid dereplication (identification of known compounds) and the targeted discovery of new natural products. mdpi.com

Applications: These advanced techniques enable a deeper understanding of the metabolic diversity of Penicillium species. They can reveal how different growth conditions affect metabolite production and can help identify cryptic biosynthetic gene clusters responsible for producing novel bioactive compounds. mdpi.comresearchgate.net

Pre Clinical Biological Activities and Mechanistic Investigations

Cytotoxic and Antitumor Activities (in vitro models, specific cell lines)

Protolichesterinic acid has demonstrated cytotoxic effects against several malignant cell lines in vitro. researchgate.net Studies have shown its inhibitory action on human breast carcinoma cell lines (T-47D and ZR-75-1) and an erythroleukemia cell line (K-562). researchgate.net

Furthermore, methanol (B129727) extracts of Cetraria islandica, which contain protolichesterinic acid as a key metabolite, have shown potent anticancer activity. researchgate.netnih.gov The cytotoxic efficacy of these extracts has been quantified against human melanoma (FemX) and human colon carcinoma (LS174) cell lines, with specific IC₅₀ values determined. nih.gov

Table 1: In Vitro Anticancer Activity of Cetraria islandica Methanol Extract This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC₅₀ (µg/ml) | Source |

|---|---|---|---|

| FemX | Human Melanoma | 22.68 | nih.gov |

The antitumor activities of protolichesterinic acid are linked to specific molecular mechanisms, primarily enzyme inhibition. Research has identified it as an in-vitro inhibitor of arachidonate (B1239269) 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes which can play a role in inflammatory processes and cell proliferation. researchgate.net Additionally, studies into its antiviral properties have revealed that protolichesterinic acid inhibits HIV-1 reverse transcriptase (RT) through a mechanism of nonspecific binding to the enzyme at a site distinct from the substrate-binding location. researchgate.net

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Protolichesterinic acid has been identified as a significant antimicrobial agent within lichen extracts. researchgate.net Bioautographic methods confirmed that it is the primary substance responsible for the antibacterial effects of Cetraria aculeata extracts. researchgate.net Its activity has been documented against a panel of bacteria, including both Gram-positive and Gram-negative species. researchgate.net However, studies have shown no significant activity against the fungi tested. researchgate.net

Methanol extracts of Cetraria islandica also exhibit broad-spectrum antimicrobial activity. nih.gov The minimal inhibitory concentration (MIC) has been established for various bacterial and fungal species, with the most potent antibacterial effect observed against Bacillus cereus. nih.gov

Table 2: Minimal Inhibitory Concentration (MIC) of Cetraria Extracts and Protolichesterinic Acid This table is interactive. You can sort and filter the data.

| Agent | Microorganism | MIC | Source |

|---|---|---|---|

| C. islandica Methanol Extract | Bacillus cereus | 0.312 mg/ml | nih.gov |

| C. islandica Methanol Extract | Staphylococcus aureus | 0.625 mg/ml | nih.gov |

| C. islandica Methanol Extract | Escherichia coli | 5 mg/ml | nih.gov |

| C. islandica Methanol Extract | Aspergillus fumigatus | 2.5 mg/ml | nih.gov |

| C. islandica Methanol Extract | Candida albicans | 5 mg/ml | nih.gov |

| Protolichesterinic Acid | Escherichia coli | >100 µg/ml | researchgate.net |

| Protolichesterinic Acid | Staphylococcus aureus | 50 µg/ml | researchgate.net |

| Protolichesterinic Acid | Bacillus subtilis | 25 µg/ml | researchgate.net |

Antiviral Activities

The antiviral potential of protolichesterinic acid has been specifically investigated. It has been shown to act as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net This inhibitory action is attributed to nonspecific binding to the enzyme at a non-substrate site, thereby disrupting its function. researchgate.net

Immunomodulatory Effects

Investigations into the immunomodulatory properties of compounds from Cetraria islandica have yielded specific results. nih.gov In studies using human monocyte-derived dendritic cells, aqueous extracts of the lichen were found to upregulate the secretion of both the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IL-12p40, with a more pronounced effect on IL-10. nih.gov However, when purified compounds were tested individually, the secondary metabolites, including protolichesterinic acid and fumarprotocetraric acid, were found to be inactive in this model. nih.gov The observed immunomodulatory effect of the total extract was primarily attributed to the polysaccharide component, lichenan. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Detailed structure-activity relationship (SAR) studies focusing specifically on protolichesterinic acid and its analogues to systematically explore the chemical features responsible for biological potency and selectivity are not extensively documented in the currently available scientific literature. Such studies are crucial for optimizing the compound's structure to enhance its therapeutic potential and minimize off-target effects.

Synthetic Chemistry of Islandic Acid and Its Analogs

Total Synthesis Approaches and Methodological Advancements

The complete chemical synthesis of islandic acid and its derivatives has been a subject of investigation, aiming to provide access to these molecules for biological studies without reliance on natural isolation. The primary route established in the literature is a multi-step chemical process, which, while successful, has been noted for its length and inefficiency. rsc.org This has led to proposals for alternative, more efficient methods such as total biosynthesis. rsc.org

A notable achievement in this field is the total synthesis of this compound I methyl ester. lookchem.comstanford.edusci-hub.in This process begins with a readily available starting material and proceeds through numerous steps to construct the target molecule. scribd.com One key methodological advancement highlighted in this synthesis is a specific formylation reaction that serves as a cornerstone of the synthetic strategy. lookchem.com

The table below summarizes a key total synthesis approach for a derivative of this compound.

| Target Molecule | Starting Material | Key Methodological Step | Reference(s) |

| This compound I Methyl Ester | 4-hydroxy-5-hydroxymethyl-6-methyl-2H-pyran-2-one | Formylation using dichloromethyl methyl ether and titanium tetrachloride. | lookchem.com |

This synthesis not only provided a synthetic source of the molecule but also confirmed its structural assignment. sci-hub.inresearchgate.net More recent perspectives suggest that total biosynthesis, leveraging heterologous expression in fungal systems, could offer a more efficient and scalable platform for producing this compound and related tetraketide pyrones in the future. rsc.org

Achieving the correct stereochemistry and regiochemistry is a critical challenge in the synthesis of complex natural products like this compound. In the total synthesis of this compound I methyl ester, regioselectivity is crucial in the early stages. lookchem.com

A key example of a regioselective strategy is the formylation of the 4-hydroxy-5-hydroxymethyl-6-methyl-2H-pyran-2-one intermediate. lookchem.com The use of dichloromethyl methyl ether in the presence of titanium tetrachloride directs the addition of a formyl group to a specific position on the pyrone ring. This step is vital for building the subsequent side chain with the correct connectivity. lookchem.comsci-hub.in

Semisynthesis and Chemical Modification of this compound

Semisynthesis involves using the naturally isolated compound as a starting material for chemical modifications. tapi.com This approach is often used to create derivatives that may have enhanced properties or to prepare the compound for analytical purposes. nih.gov

In the case of this compound, the most prominently reported chemical modification is its conversion to the corresponding methyl ester. researchgate.net This transformation is typically carried out to improve the molecule's solubility and volatility for analytical techniques. researchgate.net Researchers converted this compound into its methyl ester using diazomethane (B1218177) to overcome its poor solubility in deuterated chloroform (B151607) (CDCl₃), which was necessary for obtaining its ¹³C nuclear magnetic resonance (NMR) spectrum for structure elucidation. researchgate.net The methyl ester was also used in evaluating the compound's cytotoxicity against Yoshida sarcoma cells. rsc.org

Beyond esterification for analytical purposes, the literature available from the search does not extensively detail other semisynthetic modifications or a broad program of chemical modification starting from isolated this compound.

Synthesis of Structural Analogs and Derivatives for Enhanced Bioactivity or Stability

The synthesis of structural analogs and derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, or stability. researchgate.netmdpi.com

For this compound, the primary derivative synthesized and studied is its methyl ester. The creation of this ester was instrumental not only for structural analysis but also for biological testing, where it demonstrated potent cytotoxicity. rsc.orgresearchgate.net

Furthermore, the total synthesis pathway developed by Shimizu and colleagues was also applied to produce other naturally occurring, structurally related compounds. lookchem.comsci-hub.in Specifically, the synthesis of rosellisin and rosellisin aldehyde was accomplished alongside that of this compound I methyl ester. lookchem.com These compounds are natural analogs of this compound, and their synthesis provides material for comparative biological evaluation. rsc.org

The table below lists the key synthetic analogs and derivatives of this compound mentioned in the literature.

| Compound Name | Type | Purpose of Synthesis | Reference(s) |

| This compound I Methyl Ester | Derivative | Structural Elucidation, Bioactivity Testing | rsc.orgresearchgate.net |

| Rosellisin | Natural Analog | Total Synthesis, Bioactivity Comparison | rsc.orglookchem.com |

| Rosellisin Aldehyde | Natural Analog | Total Synthesis, Bioactivity Comparison | lookchem.com |

While the synthesis of analogs of other natural products is a well-established field to enhance bioactivity or stability preprints.orgdovepress.comnih.gov, a broader synthetic program for non-natural analogs of this compound is not extensively covered in the provided search results.

Development of Chemical Probes for Target Identification

Chemical probes are small-molecule reagents designed to study and manipulate biological systems, often by identifying the protein targets of a bioactive compound. medchemexpress.comthermofisher.kr These tools are crucial for translating a compound-induced phenotype into a defined molecular mechanism. researchgate.net A typical chemical probe retains the core structure of the parent molecule responsible for its bioactivity but incorporates a reactive or reporter group. mdpi.com

Commonly used functionalities include:

Photoaffinity labels: Groups like benzophenones or aryl azides that, upon UV irradiation, form a covalent bond with nearby proteins, allowing for target identification. researchgate.net

Clickable tags: Small, inert groups like alkynes or azides that can be used to attach reporter tags (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via highly specific click chemistry reactions. mdpi.com

To date, the scientific literature from the search does not describe the specific design or synthesis of a chemical probe based on the this compound scaffold. However, the principles of chemical probe development could be applied to this compound to uncover its molecular targets. A hypothetical probe could involve synthesizing a derivative of this compound that incorporates a terminal alkyne or a photo-reactive group at a position that does not disrupt its biological activity. This probe could then be used in chemical proteomics experiments with cell lysates or in living cells to covalently label and subsequently identify its binding partners using mass spectrometry. mdpi.commdpi.com

Ecological and Biotechnological Significance

Ecological Role in Fungal-Environment Interactions

Fungi, including those of the genus Penicillium, produce a vast array of secondary metabolites that are not essential for growth but play crucial roles in mediating interactions with their environment. nih.govbyjus.com These compounds are instrumental in defense, competition, and communication. Islandic acid, as a secondary metabolite of Penicillium islandicum, is presumed to contribute to the fungus's ecological fitness.

The genus Penicillium is known for its role as a decomposer in various ecosystems, contributing to nutrient recycling. nih.govnih.gov The production of secondary metabolites is a key strategy for survival and competition in complex microbial communities. researchgate.net Compounds produced by Penicillium species can exhibit antimicrobial and antifungal properties, allowing them to outcompete other microorganisms for resources. researchgate.net As a pyranone-based compound, this compound belongs to a class of molecules that are reported to have antifungal and antimicrobial activities. researchgate.net This suggests that this compound likely serves as a chemical defense agent for P. islandicum, inhibiting the growth of competing bacteria and fungi in its immediate vicinity.

The synthesis of secondary metabolites is often triggered by environmental cues and stressors, indicating their importance in adaptation. nih.gov The ecological role of these compounds is therefore dynamic, influencing the structure and function of microbial communities and positioning producer organisms like P. islandicum to thrive in their ecological niches.

| Ecological Role | Description | Relevance to this compound |

|---|---|---|

| Antimicrobial Defense | Inhibition of competing bacteria and other fungi to secure resources. researchgate.net | As a pyrone, it belongs to a class of compounds known for antimicrobial activity. researchgate.net |

| Nutrient Cycling | As decomposers, Penicillium species break down organic matter, and their metabolites influence the microbial ecosystem involved in this process. nih.govnih.gov | Contributes to the overall chemical arsenal (B13267) that supports the fungus's saprophytic lifestyle. |

| Signaling | Chemical communication with other organisms in the environment. | Potential role in intra- or inter-species communication, though not specifically documented. |

Metabolic Engineering for Enhanced Production in Host Organisms

Metabolic engineering offers powerful strategies for enhancing the production of valuable fungal secondary metabolites. bohrium.com While specific research on engineering the biosynthesis of this compound is not extensively documented, the principles applied to other polyketides in Penicillium and other filamentous fungi provide a clear roadmap for potential enhancement.

This compound is a polyketide, synthesized by a large, multi-domain enzyme known as a polyketide synthase (PKS). uni-marburg.de The enhancement of its production would likely involve several key metabolic engineering strategies:

Overexpression of Biosynthetic Genes: Increasing the expression of the specific PKS gene responsible for this compound synthesis, along with any associated tailoring enzymes (e.g., transferases, oxidoreductases), is a primary strategy. uni-marburg.de

Modification of Regulatory Genes: The biosynthesis of secondary metabolites in fungi is often controlled by global regulatory proteins. Genes such as laeA and velA are known to control the expression of multiple secondary metabolite gene clusters in Penicillium and Aspergillus. nih.gov Modifying these regulators can "awaken" silent clusters or boost the expression of active ones.

Precursor Supply Enhancement: The building blocks for polyketides are derived from primary metabolism (e.g., acetyl-CoA and malonyl-CoA). uni-marburg.de Engineering central carbon metabolism to increase the intracellular pool of these precursors can significantly drive flux through the this compound pathway.

Host System Development: A critical first step for any genetic manipulation is the establishment of a genetic transformation system. Such a system has been successfully demonstrated for Penicillium islandicum, confirming that the introduction and integration of foreign DNA are feasible, which is a prerequisite for applying modern metabolic engineering tools like CRISPR-Cas9. nih.govnih.gov

These approaches, which have been successfully used to increase the titers of compounds like penicillin by several orders of magnitude, could theoretically be applied to create high-yielding strains of P. islandicum or a heterologous host for the production of this compound. frontiersin.org

| Strategy | Approach | Example from Fungal Engineering |

|---|---|---|

| Gene Overexpression | Place the this compound PKS gene under the control of a strong, constitutive promoter. | Amplification of the penicillin biosynthetic gene cluster in P. chrysogenum. frontiersin.org |

| Regulatory Engineering | Overexpress or delete global regulators like laeA to modulate secondary metabolism. | Mutations in laeA and velA have been shown to affect secondary metabolite expression in P. chrysogenum. nih.gov |

| Pathway Engineering | Engineer central metabolism to increase the supply of acetyl-CoA and malonyl-CoA. | Diversion of carbon from ethanol (B145695) to pyruvate (B1213749) in Saccharomyces cerevisiae for organic acid production. nih.gov |

| Genome Editing | Use CRISPR-Cas9 for precise and efficient gene knockouts, insertions, or modifications. | CRISPR-Cas9 systems are increasingly used for rapid and marker-free engineering of filamentous fungi. nih.gov |

Potential for Industrial Production through Fermentation

The large-scale production of fungal metabolites is typically achieved through fermentation. isomerase.com While specific protocols for the industrial production of this compound are not established, the extensive knowledge from producing other fungal organic acids and antibiotics provides a strong foundation for its potential development. dtu.dkdavidmoore.org.uk

Fermentation processes can be broadly categorized into submerged fermentation (SmF) and solid-state fermentation (SSF). For a compound like this compound, SmF in large bioreactors would likely be the preferred method for industrial-scale production due to better control over process parameters. Key parameters that would require optimization include:

Medium Composition: The choice of carbon and nitrogen sources is critical. Agro-industrial byproducts like corn steep liquor or sugarcane bagasse have been used to cost-effectively produce other Penicillium metabolites. nih.govmdpi.com

pH and Temperature: Fungal growth and secondary metabolite production are highly sensitive to pH and temperature, which must be maintained within an optimal range throughout the fermentation process. nih.gov

Aeration and Agitation: Adequate dissolved oxygen levels are crucial for the aerobic metabolism of the fungus and for biosynthesis. The agitation rate affects oxygen transfer and nutrient distribution.

Fed-Batch Strategy: To avoid substrate inhibition and catabolite repression, a fed-batch strategy, where nutrients are fed continuously or sequentially, is often employed to maximize productivity. davidmoore.org.uk

For similar polyketides from Penicillium, fermentation has yielded concentrations in the range of 1.5 to 2.0 g/L. nih.govgoogle.com Through a systematic process of strain improvement and fermentation optimization, it is conceivable that similar or higher titers could be achieved for this compound.

Chemotaxonomic Significance in Fungal Classification

Chemotaxonomy, the use of chemical information to classify organisms, is a valuable tool in mycology. The profile of secondary metabolites produced by a fungus can serve as a chemical "fingerprint" for species identification and classification. semanticscholar.org This is particularly useful in the genus Penicillium, where morphological identification can be challenging. nih.gov

Species within the same section or series of Penicillium often produce a consistent and characteristic profile of secondary metabolites. frontiersin.org The presence or absence of specific marker compounds can therefore be a strong indicator for taxonomic placement. nih.gov For instance, the analysis of extrolites (secreted metabolites) by techniques like HPLC is a standard method used to differentiate between closely related Penicillium species. researchgate.net

Future Perspectives and Research Directions

Discovery of Novel Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of islandic acid remains an area ripe for discovery. While Penicillium islandicum is the known producer, the specific genes and enzymes orchestrating its synthesis are not fully characterized. nih.govresearchgate.net Future research will likely employ genome mining of P. islandicum to identify the biosynthetic gene cluster (BGC) responsible for this compound production. mdpi.com Techniques such as sequencing and bioinformatic analyses are powerful tools for uncovering these BGCs, many of which may be silent or poorly expressed under standard laboratory conditions. researchgate.net

The identification of such clusters is the first step; subsequent functional analysis through gene knockout studies and heterologous expression of the pathway in a host organism will be crucial to elucidate the role of each enzyme. This exploration may reveal novel enzymes with unique catalytic activities, which could be harnessed as biocatalysts for the synthesis of this compound and its derivatives. Metagenomic approaches, analyzing the total DNA from an environmental sample, could also uncover similar biosynthetic pathways in other symbiotic or uncultured microorganisms. pnas.org

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

While this compound has demonstrated biological effects, a comprehensive understanding of its molecular targets and mechanisms of action is still lacking. Future investigations will need to move beyond preliminary activity screenings to pinpoint the specific cellular components with which this compound interacts.

Advanced methodologies can be employed to achieve this:

Affinity-based proteomics: This can identify the direct binding partners of this compound within a cell.

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in response to this compound treatment can reveal the broader cellular pathways that are affected. nih.gov

Genetic Screens: Using knockout libraries of yeast or bacteria can help identify genes that confer sensitivity or resistance to this compound, thereby pointing to its target pathway.

For example, studies on other natural products have successfully used these approaches to determine their mechanisms. Ursolic acid was found to stimulate glucose uptake through the PI3K signaling pathway in adipocytes, and salicylic (B10762653) acid's anti-inflammatory effects are due to its inhibition of COX-1 and COX-2 enzymes. plos.orgdrugbank.com A similar in-depth mechanistic investigation is warranted for this compound to understand its full therapeutic potential.

Rational Design and Synthesis of New this compound Derivatives

The structure of this compound serves as a promising scaffold for chemical modification to create novel derivatives with improved properties. Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, will be key to this endeavor. dntb.gov.uanih.govrsc.org By synthesizing and testing a variety of analogs, researchers can determine which parts of the molecule are crucial for its activity and which can be altered to enhance potency, selectivity, or pharmacokinetic profiles.

For instance, other natural product-inspired drug discovery programs have successfully used this strategy. Ferulic acid derivatives have been designed for neuroprotective effects, and novel phenyltriazole derivatives have been synthesized to target MRSA cell wall biosynthesis. dntb.gov.uarsc.org A similar systematic approach to this compound could involve:

Modification of functional groups to improve target binding.

Attachment of different chemical moieties to alter solubility and bioavailability.

Synthesis of stereoisomers to investigate the role of chirality in biological activity.

The following table outlines a hypothetical rational design strategy for generating this compound derivatives:

| Parent Molecule | Modification Strategy | Desired Outcome | Example Derivative Type |

| This compound | Esterification of carboxylic acid groups | Increased cell permeability | Methyl or Ethyl Esters |

| This compound | Reduction of ketone functionalities | Altered binding affinity/selectivity | Hydroxy Derivatives |

| This compound | Introduction of halogen atoms | Enhanced potency | Chloro- or Bromo-analogs |

| This compound | Ring-opening or modification | Exploration of novel chemical space | Seco-derivatives |

Advancements in Sustainable and Scalable Production Methodologies

To fully exploit the potential of this compound and its derivatives, robust and sustainable production methods are necessary. Current reliance on fungal fermentation can be limited by low yields and scalability challenges. researchgate.net Future research should focus on a multi-pronged approach to optimize production.

Metabolic Engineering of Producing Strains: Optimizing the native producer, P. islandicum, through metabolic engineering is a promising strategy. This could involve overexpressing key biosynthetic genes, deleting genes of competing metabolic pathways, and optimizing fermentation conditions (e.g., media composition, temperature, pH) to maximize yield. mdpi.com Studies on Penicillium species have shown that manipulating nitrogen sources or other media components can significantly enhance the production of pigments and other secondary metabolites. mdpi.com

Heterologous Production: Transferring the entire biosynthetic gene cluster into a more tractable and high-producing host organism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, could offer a more controlled and scalable production platform.

Sustainable Synthesis: In parallel, the development of a total or semi-synthetic chemical process could provide a reliable and scalable alternative to fermentation. Iceland, with its abundant geothermal and renewable energy sources, is emerging as a hub for sustainable chemical production, which could provide a model for the eco-friendly synthesis of complex molecules like this compound. marketresearchfuture.comieabioenergy.comalgaecapital.commdpi.com

The table below summarizes potential production advancements:

| Production Method | Key Advancement | Potential Benefit |

| Fungal Fermentation | Optimization of media and culture conditions for P. islandicum. researchgate.net | Increased yield from the native source. |

| Metabolic Engineering | Overexpression of biosynthetic genes in P. islandicum. | Higher product titers and efficiency. |

| Heterologous Production | Expression of the BGC in a microbial cell factory (e.g., yeast). | Scalable and controlled production. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic steps. | Efficient and stereoselective synthesis. |

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications.

Q & A

Q. How can Islandic acid (2) be structurally distinguished from other fungal tetraketide pyrones like Allantopyrone A (3) or Rosellisin (4)?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to compare substituent patterns (e.g., R1/R2 groups) and carbonyl positions. For example, this compound’s α-pyrone ring system and hydroxylation sites can be differentiated via -NMR chemical shifts (δ 160–170 ppm for carbonyl carbons) and heteronuclear multiple-bond correlation (HMBC) to confirm intramolecular hydrogen bonding . Mass spectrometry (HRMS) further distinguishes molecular formulas (e.g., CHO for this compound vs. CHO for Allantopyrone A).

Q. What experimental controls are critical when assessing this compound’s bioactivity in fungal systems?

- Methodological Answer : Include (1) a negative control (solvent-only treatment) to rule out solvent effects and (2) a positive control (e.g., ketoconazole for antifungal assays). Use dose-response curves (0.1–100 µM) to quantify IC values, ensuring replicates (n ≥ 3) to address biological variability. Normalize data to fungal biomass (e.g., dry weight or ATP-based luminescence) to mitigate growth-rate confounding .

Advanced Research Questions

Q. How can contradictions in this compound’s reported biosynthesis pathways be resolved?

- Methodological Answer : Address discrepancies (e.g., polyketide synthase vs. hybrid PKS-NRPS routes) via isotopic labeling (e.g., -acetate feeding) coupled with LC-MS/MS to trace precursor incorporation. Compare gene knockout strains (e.g., ΔPKS mutants) for metabolite profiling. Cross-reference genomic data (e.g., antiSMASH annotations) with in vitro enzymatic assays to confirm pathway logic .

Q. What statistical approaches are optimal for analyzing pH-dependent stability data of this compound in marine environments?

- Methodological Answer : Use multivariate ANOVA to assess pH (5.0–8.0), temperature (4–25°C), and salinity (30–35 PSU) effects on degradation rates. Apply time-series modeling (e.g., first-order kinetics) with bootstrapping to estimate confidence intervals. Metadata must detail sampling protocols (e.g., mesocosm vs. field studies) to contextualize ecological validity .

Q. How can computational models predict this compound’s interaction with fungal cytochrome P450 enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP450 (PDB ID: 4DQL) and this compound’s 3D conformation (optimized via DFT at B3LYP/6-31G* level). Validate with binding free energy calculations (MM-PBSA) and compare to experimental Km values from enzyme kinetics assays .

Methodological Design & Data Analysis

Q. What steps ensure reproducibility in isolating this compound from fungal cultures?

- Methodological Answer : Standardize extraction (e.g., ethyl acetate partitioning, pH 3.0) and purification (RP-HPLC with C18 column, 20–100% MeCN gradient). Document retention time (t) and UV-Vis spectra (λ 270 nm for α-pyrone). Publish detailed protocols in supplementary materials per Beilstein Journal guidelines (e.g., SI-1: Fermentation conditions; SI-2: Chromatograms) .

Q. How should researchers handle conflicting bioassay data between this compound and its analogs?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to aggregate studies. Apply funnel plots to detect publication bias. Reconcile differences via standardized assay conditions (e.g., CLSI M38 for antifungals) and report effect sizes (Cohen’s d) rather than p-values alone. Transparently disclose strain-specific sensitivities (e.g., Aspergillus vs. Candida) .

Ethical & Reporting Standards

Q. What metadata are essential for publishing this compound research in compliance with ICES guidelines?

- Methodological Answer : Include (1) dataset title, (2) lead scientist contact, (3) sampling details (cruise/lab ID, device specifications), and (4) parameter definitions (e.g., “bioactivity” as % inhibition ± SEM). Use controlled vocabularies (e.g., ChEBI for compound identity) and archive raw spectra in public repositories (e.g., GNPS) .

Q. How can researchers align this compound studies with FINER criteria for grant proposals?

- Methodological Answer : Ensure questions are F easible (e.g., scalable synthesis), I nteresting (e.g., ecological roles in marine fungi), N ovel (e.g., uncharacterized biosynthetic clusters), E thical (non-pathogenic strains), and R elevant (links to drug discovery or carbon cycling) .

Data Presentation & Peer Review

Q. What are best practices for visualizing this compound’s structural analogs in publications?

- Methodological Answer : Use ChemDraw for 2D structures, ensuring R/S configurations are explicit. For comparative studies, overlay NMR spectra (e.g., δH 6.2–6.5 ppm for pyrone protons) using open-source tools (e.g., MestReNova). Follow Beilstein Journal formatting: ≤5 compounds in main text, others in SI .

Q. How to address peer reviewer critiques about insufficient mechanistic data for this compound’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.